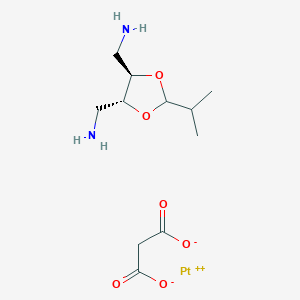
JX-401
Descripción general
Descripción
JX 401 es un inhibidor potente y reversible de la enzima quinasa de proteína activada por mitógeno p38 alfa. Esta enzima participa en la regulación de las respuestas inflamatorias, y se ha demostrado que su inhibición tiene efectos terapéuticos potenciales en diversas enfermedades inflamatorias . El compuesto contiene un motivo de 4-bencilpiperidina, que es crucial para su actividad inhibitoria .
Aplicaciones Científicas De Investigación
JX 401 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la vía de la quinasa de proteína activada por mitógeno p38 alfa.
Biología: Se ha investigado por sus efectos en la diferenciación celular y la apoptosis.
Medicina: Agente terapéutico potencial para enfermedades inflamatorias como la artritis reumatoide y la psoriasis.
Industria: Se utiliza en el desarrollo de nuevos fármacos antiinflamatorios .
Mecanismo De Acción
JX 401 ejerce sus efectos inhibiendo selectivamente la quinasa de proteína activada por mitógeno p38 alfa. Esta inhibición evita la fosforilación y activación de los objetivos descendentes involucrados en la respuesta inflamatoria. El compuesto se une al sitio activo de la enzima, bloqueando su actividad y reduciendo la inflamación .
Safety and Hazards
Direcciones Futuras
Piperidine and its derivatives have been observed to have therapeutic potential against various types of cancers . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could lead to the discovery of new drugs with potential therapeutic applications.
Análisis Bioquímico
Biochemical Properties
JX-401 plays a significant role in biochemical reactions, particularly as a potent inhibitor of the p38α MAP kinase . It interacts with this enzyme in a noncompetitive manner with ATP and substrate . The inhibition of p38α by this compound is reversible, suggesting that it can bind and unbind from the enzyme, altering its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been found to reversibly inhibit myoblast differentiation , indicating that it can influence cell function and potentially impact cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the p38α MAP kinase. It acts as a potent inhibitor of this enzyme, binding to it and reducing its activity . This interaction is noncompetitive with ATP and substrate, suggesting that this compound binds to a site on the enzyme different from the active site .
Metabolic Pathways
Given its role as a p38α MAP kinase inhibitor, it may be involved in pathways related to this enzyme .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de JX 401 implica la reacción de 1-bencilpiperidina con cloruro de 2-metoxi-4-(metiltio)benzoílo en condiciones básicas . La reacción generalmente se lleva a cabo en presencia de una base como la trietilamina, y el producto se purifica por recristalización o cromatografía.
Métodos de producción industrial
La producción industrial de JX 401 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento constantes. El producto final se somete a rigurosas medidas de control de calidad para garantizar su pureza y eficacia .
Análisis De Reacciones Químicas
Tipos de reacciones
JX 401 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un grupo hidroxilo.
Sustitución: El grupo bencilo se puede sustituir con varios grupos funcionales para modificar su actividad.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se usan comúnmente.
Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: Se pueden usar varios electrófilos para las reacciones de sustitución, a menudo en presencia de un catalizador.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados hidroxilo.
Sustitución: Derivados bencílicos funcionalizados.
Comparación Con Compuestos Similares
Compuestos similares
SB 203580: Otro inhibidor de la quinasa de proteína activada por mitógeno p38 alfa con una estructura química diferente.
VX-702: Un potente inhibidor de la quinasa de proteína activada por mitógeno p38 alfa con propiedades antiinflamatorias similares
Unicidad de JX 401
JX 401 es único debido a su alta selectividad para la quinasa de proteína activada por mitógeno p38 alfa y su mecanismo de inhibición reversible. Esta selectividad reduce los efectos fuera del objetivo y mejora su potencial terapéutico .
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c1-24-20-15-18(25-2)8-9-19(20)21(23)22-12-10-17(11-13-22)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGLGPKQUFSRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360557 | |
| Record name | (2-methoxy-4-(methylthio)phenyl)(4-(phenylmethyl)-1-piperidinyl)-Methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349087-34-9 | |
| Record name | JX-401 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349087349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-methoxy-4-(methylthio)phenyl)(4-(phenylmethyl)-1-piperidinyl)-Methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JX401 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JX-401 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBU7UTV30Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)










